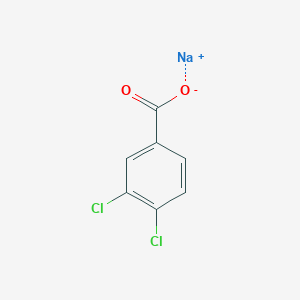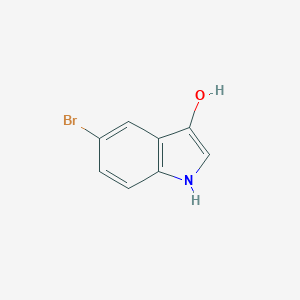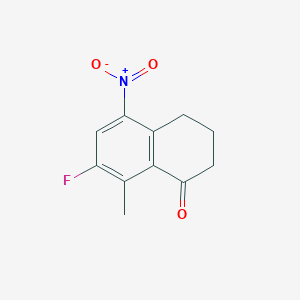
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one, also known as FMND, is an organic compound that has been of interest to scientists for its potential applications in various fields of research. It has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential applications in various scientific fields. In particular, it has been studied for its ability to act as a catalyst in organic synthesis reactions. 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one has also been studied for its potential use as a reagent in the preparation of bioactive compounds, and as a drug delivery system for targeted drug delivery. Additionally, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential use as an inhibitor of enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is not yet fully understood. However, it is believed that 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one acts as an electron donor, and is able to donate electrons to certain substrates. This is thought to be the basis for its ability to act as a catalyst in organic synthesis reactions. Additionally, the nitro group of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one is thought to be responsible for its potential use as an inhibitor of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one have not yet been fully elucidated. However, it has been shown to have antioxidant activity, and is thought to be able to protect cells from oxidative damage. Additionally, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one has been shown to inhibit the growth of certain cancer cell lines, and is thought to act as an inhibitor of enzymes involved in cell proliferation.
Advantages and Limitations for Lab Experiments
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, and is easily synthesized. Additionally, it is relatively stable, and can be stored for a long period of time without degradation. On the other hand, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one has several limitations as a reagent. It is toxic, and should be handled with care. Additionally, it is not soluble in water, and must be dissolved in organic solvents.
Future Directions
There are several potential future directions for the use of 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one. One potential application is in the development of new drugs for the treatment of cancer. Additionally, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one could be used as a reagent in the synthesis of new bioactive compounds, and as a drug delivery system for targeted drug delivery. Finally, 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one could be used as a catalyst in organic synthesis reactions, and as an inhibitor of enzymes involved in cancer cell proliferation.
properties
IUPAC Name |
7-fluoro-8-methyl-5-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-6-8(12)5-9(13(15)16)7-3-2-4-10(14)11(6)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINDVQADBRIJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=O)CCC2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625684 | |
| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
143655-56-5 | |
| Record name | 7-Fluoro-3,4-dihydro-8-methyl-5-nitro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143655-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-8-methyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


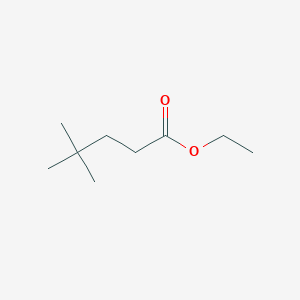

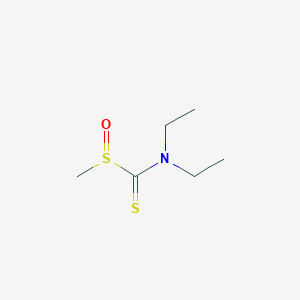
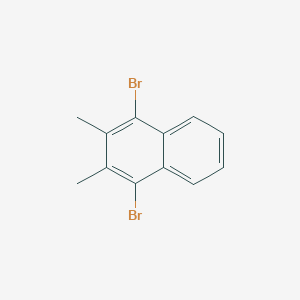
![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
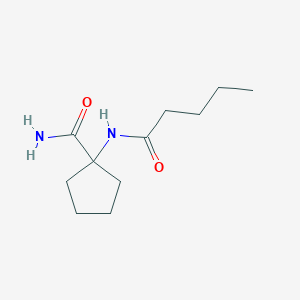

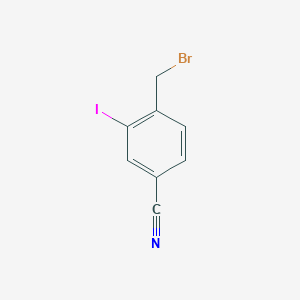
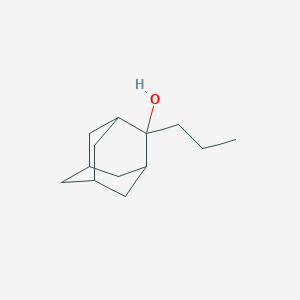
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
